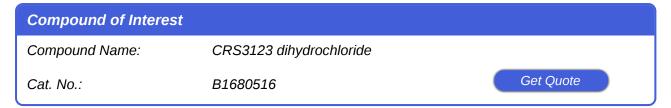


CRS3123 Dihydrochloride: A Profile of On-Target Specificity and Off-Target Considerations

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An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

CRS3123 dihydrochloride is a novel, narrow-spectrum antimicrobial agent under development for the treatment of Clostridioides difficile infection (CDI).[1][2][3][4] As a first-inclass inhibitor of bacterial methionyl-tRNA synthetase (MetRS), CRS3123 presents a highly targeted mechanism of action with significant potential to minimize the off-target effects commonly associated with broad-spectrum antibiotics, particularly the disruption of the normal gut microbiota. This guide provides a comprehensive overview of the known on-target and off-target profile of CRS3123, with a focus on its selectivity, clinical safety data, and the methodologies used in its evaluation.

Core Mechanism of Action: High Specificity for Bacterial MetRS

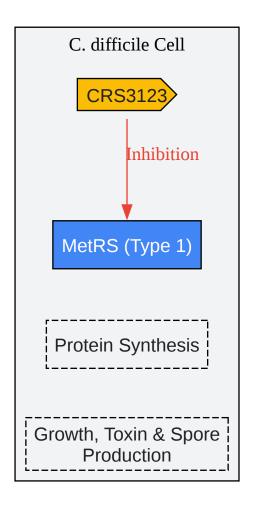
CRS3123 is a small molecule that potently and selectively inhibits the type 1 methionyl-tRNA synthetase (MetRS), an essential enzyme for protein synthesis in certain bacteria.[1][5][6][7] This targeted inhibition effectively blocks the growth of C. difficile, as well as toxin production and spore formation, which are critical virulence factors in CDI.[1][8][9]

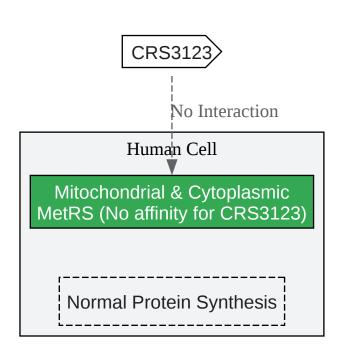
The specificity of CRS3123 is rooted in the phylogenetic differences between bacterial and human MetRS enzymes. The drug is highly active against bacteria expressing type 1 MetRS,



which includes C. difficile and other aerobic Gram-positive bacteria.[5] Conversely, it displays little to no activity against bacteria with type 2 MetRS, such as most Gram-negative bacteria, and crucial commensal anaerobes like Bacteroides and Bifidobacteria.[5][8][10][11]

Crucially, the MetRS target of CRS3123 is not present in human cells.[6][9] In vitro studies have demonstrated a high degree of selectivity, with CRS3123 exhibiting over 1,000-fold greater activity against C. difficile MetRS compared to human mitochondrial MetRS and more than 1,000,000-fold selectivity over human cytoplasmic MetRS.[11] This high degree of selectivity is a key factor in the favorable safety profile of CRS3123.





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Figure 1: Mechanism of Action and Selectivity of CRS3123.



Off-Target Profile: Clinical and Preclinical Observations

Given its specific mechanism of action, the primary "off-target" consideration for CRS3123 is its effect on the commensal gut microbiota. Clinical studies have consistently demonstrated that CRS3123 has minimal impact on the normal gut flora, a significant advantage over broad-spectrum antibiotics like vancomycin.[2][3][8]

Clinical Safety and Tolerability

Phase 1 and Phase 2 clinical trials have established a favorable safety profile for CRS3123, with low systemic absorption following oral administration.[5][8] The drug is generally well-tolerated, with no serious treatment-emergent adverse events reported in Phase 2 trials.[2][3] [9]

A summary of treatment-emergent adverse events (TEAEs) from a Phase 1 single-ascending-dose study is presented below. It is important to note that the frequency of these events did not increase with the dose and were of mild to moderate severity.[12][13][14]

Adverse Event	CRS3123-Treated Subjects (n=30)	Placebo-Treated Subjects (n=10)
Decreased Hemoglobin	7 (23.3%)	0
Headache	6 (20.0%)	2 (20.0%)
Abnormal Urine Analysis	6 (20.0%)	2 (20.0%)
Positive Urine Leukocyte Esterase	5 (16.7%)	1 (10.0%)
Table 1: Summary of Most Frequent Adverse Events in a		
Phase 1 Single-Ascending-		
Dose Study. Data adapted		
from published clinical trial		

results.[15]

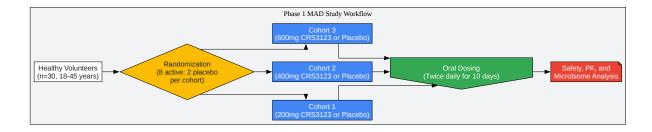


Experimental Methodologies

The evaluation of CRS3123's safety and off-target profile has been conducted through a series of rigorous preclinical and clinical studies.

Phase 1 Clinical Trial Protocol (Multiple-Ascending-Dose)

- Study Design: A randomized, double-blind, placebo-controlled, multiple-ascending-dose study was conducted in healthy adult subjects.[5]
- Population: Thirty healthy subjects, aged 18 to 45 years, were enrolled.[5]
- Dosing: Subjects were randomized into three cohorts of ten, receiving either CRS3123 (200, 400, or 600 mg) or a placebo orally twice daily for 10 days.[5]
- Assessments: Safety and tolerability were assessed through monitoring of adverse events, vital signs, electrocardiograms (ECGs), and clinical laboratory tests.[5][16] Pharmacokinetic parameters were determined from plasma and fecal concentrations of CRS3123.[5] The impact on gut microbiota was evaluated through analysis of stool samples.[5]



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- To cite this document: BenchChem. [CRS3123 Dihydrochloride: A Profile of On-Target Specificity and Off-Target Considerations]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1680516#what-are-the-known-off-target-effects-of-crs3123-dihydrochloride]

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